2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione
Overview
Description
Mechanistic Interaction Study
The research presented in paper focuses on a synthesized biologically active compound, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, and its interaction with bovine serum albumin (BSA). The study utilized spectroscopic methods and molecular docking to understand the binding mechanism. The compound exhibited a static quenching effect on BSA's intrinsic fluorescence, with binding constants decreasing at higher temperatures, indicating a less stable complex. The interaction was spontaneous and enthalpy-driven, suggesting potential implications for the pharmacokinetics and pharmacodynamics of the compound.
Synthesis and Molecular Docking of a Mannich Base System
In paper , a Mannich base molecule, 2-(piperidin-1-ylmethyl)isoindoline-1,3-dione, was synthesized and characterized. The study employed various spectroscopic techniques and computational methods to determine the molecular structure and electronic properties. The compound's thermal stability was assessed, and molecular docking studies were performed to predict interactions with biological targets. The research also explored the cytotoxic activity of the molecule, which could have implications for its use in medicinal chemistry.
Asymmetric Hydrovinylation in Organic Synthesis
Although not directly related to the compound of interest, paper discusses the use of asymmetric hydrovinylation in the synthesis of molecules with all carbon-quaternary centers. This method was applied to produce enantiopure oxindoles and pyrrolidinoindolines, which are structurally related to isoindoline derivatives. The findings could provide insights into novel synthetic routes for related compounds.
Crystal and Molecular Structure Analysis
Paper describes the synthesis and crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione. The study revealed that the compound crystallizes in an orthorhombic space group and is not planar, with a significant dihedral angle between the isoindoline and phenyl rings. Intermolecular hydrogen bonding was observed in the crystal structure, which could influence the compound's physical properties and reactivity.
Summary
The papers reviewed provide a comprehensive analysis of isoindoline derivatives, focusing on their synthesis, molecular structure, and interactions with biological targets. The studies highlight the importance of spectroscopic techniques, molecular docking, and crystallography in understanding the properties and potential applications of these compounds in medicinal chemistry and drug design.
Scientific Research Applications
Anti-Fibrosis Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound has been used in the design of novel heterocyclic compounds with potential biological activities. Specifically, it has been evaluated for its anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were then evaluated against HSC-T6 .
- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine .
- Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Results: The study resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Interaction with Bovine Serum Albumin
- Scientific Field: Biochemistry
- Application Summary: A mechanistic interaction study of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with bovine serum albumin was conducted .
- Methods of Application: The study was conducted using spectroscopic and molecular docking approaches .
- Results: The results of this study are not specified in the source .
properties
IUPAC Name |
2-(2-pyridin-2-ylethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-12-6-1-2-7-13(12)15(19)17(14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSOQPQMYBPJND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282705 | |
Record name | 2-[2-(Pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione | |
CAS RN |
17624-26-9 | |
Record name | 17624-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165996 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17624-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[2-(Pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.